molecular formula C12H14N4S B11772082 5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol CAS No. 1956377-50-6

5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol

Katalognummer: B11772082
CAS-Nummer: 1956377-50-6
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: UHKGTWSVLSCQGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol is a heterocyclic compound that contains a triazolidine ring fused with a naphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol typically involves a multi-step process. One common method is the cyclization of suitable linear compounds. For instance, the reaction of aromatic aldehydes with malono derivatives and phenyl hydrazine derivatives in a mixture of water and ethanol at room temperature can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, often involving the use of catalysts and controlled temperatures.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with similar antimicrobial properties.

    4-Amino-1,2,4-triazole-3-thiol: Known for its use in the synthesis of various pharmaceuticals.

Uniqueness

5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol is unique due to its naphthalene moiety, which enhances its stability and potential for diverse applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Eigenschaften

1956377-50-6

Molekularformel

C12H14N4S

Molekulargewicht

246.33 g/mol

IUPAC-Name

5-amino-4-naphthalen-1-yl-1,2,4-triazolidine-3-thiol

InChI

InChI=1S/C12H14N4S/c13-11-14-15-12(17)16(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,14-15,17H,13H2

InChI-Schlüssel

UHKGTWSVLSCQGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(NNC3S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.